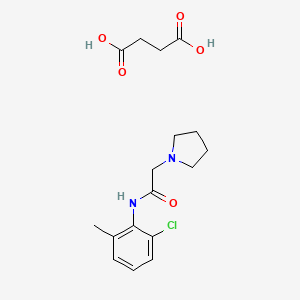
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is a chemical compound that belongs to the class of organic compounds known as amides. This compound is characterized by the presence of a chloro-substituted phenyl ring and a pyrrolidine ring attached to an acetamide group. The succinate salt form enhances its solubility and stability, making it suitable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate typically involves the following steps:
Formation of the Acetamide Intermediate: The initial step involves the reaction of 2-chloro-6-methylphenylamine with acetic anhydride to form the corresponding acetamide.
Introduction of the Pyrrolidine Ring: The acetamide intermediate is then reacted with pyrrolidine under suitable conditions, such as in the presence of a base like sodium hydride, to form N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide.
Formation of the Succinate Salt: Finally, the compound is converted to its succinate salt form by reacting it with succinic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia or primary amines in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted amides or thiol derivatives.
Applications De Recherche Scientifique
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and require further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(morpholin-1-yl)acetamide
- N-(2-Chloro-6-methylphenyl)-2-(piperidin-1-yl)acetamide
Uniqueness
N-(2-Chloro-6-methylphenyl)-2-(pyrrolidin-1-yl)acetamide succinate is unique due to its succinate salt form, which enhances its solubility and stability. This makes it more suitable for certain applications compared to its non-succinate counterparts.
Propriétés
Formule moléculaire |
C17H23ClN2O5 |
|---|---|
Poids moléculaire |
370.8 g/mol |
Nom IUPAC |
butanedioic acid;N-(2-chloro-6-methylphenyl)-2-pyrrolidin-1-ylacetamide |
InChI |
InChI=1S/C13H17ClN2O.C4H6O4/c1-10-5-4-6-11(14)13(10)15-12(17)9-16-7-2-3-8-16;5-3(6)1-2-4(7)8/h4-6H,2-3,7-9H2,1H3,(H,15,17);1-2H2,(H,5,6)(H,7,8) |
Clé InChI |
ZIBFEXZQYQTONX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)Cl)NC(=O)CN2CCCC2.C(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







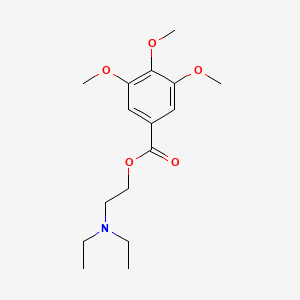


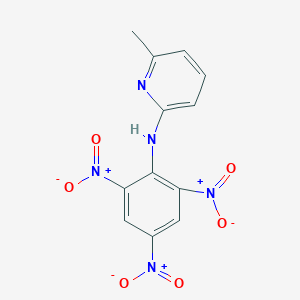

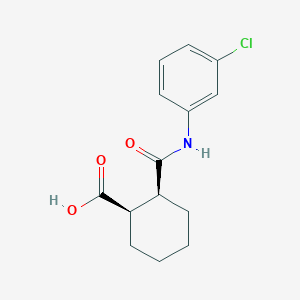
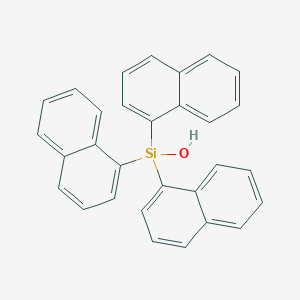
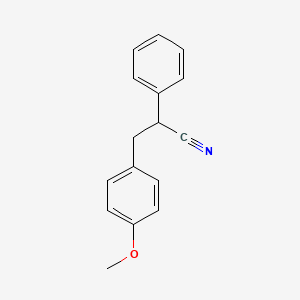
![[(Butylsulfonyl)methyl]benzene](/img/structure/B11956098.png)
